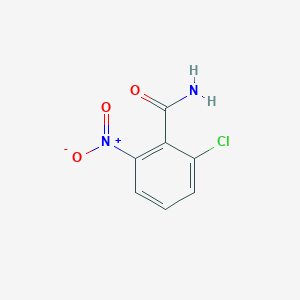

2-Chloro-6-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVXBESIHVJEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148060 | |

| Record name | Benzamide, 2-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107485-64-3 | |

| Record name | Benzamide, 2-chloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107485643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Chloro-6-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Chloro-6-nitrobenzamide. Due to the limited availability of experimental data for this specific compound, this guide also includes information on its key precursor, 2-Chloro-6-nitrobenzoic acid, and outlines general synthetic methodologies. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Core Chemical Properties and Identifiers

This compound is a substituted aromatic amide with the chemical formula C₇H₅ClN₂O₃. The presence of a chloro and a nitro group on the benzene ring, ortho to the amide functionality, significantly influences its chemical reactivity and potential biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 107485-64-3 |

| Molecular Formula | C₇H₅ClN₂O₃ |

| Molecular Weight | 200.58 g/mol |

| IUPAC Name | This compound |

Physicochemical Properties

Experimental data on the physical properties of this compound is not extensively reported in publicly available literature. The data presented below is a combination of calculated values and information available for structurally similar compounds, which can provide useful estimations. For comparison, the properties of its immediate precursor, 2-Chloro-6-nitrobenzoic acid, are also included.

Table 2: Physicochemical Data

| Property | This compound (Predicted/Inferred) | 2-Chloro-6-nitrobenzoic Acid (Experimental) |

| Melting Point | Data not available | 158-161 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Expected to have moderate solubility in polar organic solvents. Limited solubility in water is predicted. | Soluble in ethanol, ether, and hot water. |

| Appearance | Likely a solid at room temperature. | Crystalline solid. |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 2-Chloro-6-nitrobenzoic Acid

The primary starting material for the synthesis of this compound is 2-Chloro-6-nitrobenzoic acid. A common method for its preparation is the oxidation of 2-chloro-6-nitrotoluene.

Experimental Protocol: Oxidation of 2-chloro-6-nitrotoluene

-

Reactants: 2-chloro-6-nitrotoluene, potassium permanganate (KMnO₄), and a suitable base (e.g., potassium hydroxide).

-

Procedure: A mixture of 2-chloro-6-nitrotoluene and potassium permanganate in an aqueous basic solution is heated under reflux. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the 2-chloro-6-nitrobenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Proposed Synthesis of this compound

The conversion of 2-chloro-6-nitrobenzoic acid to this compound can be achieved through a two-step process involving the formation of an acyl chloride followed by amination.

Logical Workflow for the Synthesis of this compound

An In-depth Technical Guide to 2-Chloro-6-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 2-Chloro-6-nitrobenzamide. It is important to note that publicly accessible, in-depth experimental data specifically for this compound is limited. Therefore, some sections of this guide, particularly concerning detailed experimental protocols and biological activity, are based on established principles of organic chemistry and data from structurally related compounds. All information presented should be considered in this context and is intended for research and informational purposes only.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is an aromatic compound containing a benzene ring substituted with a chloro group, a nitro group, and a carboxamide group at positions 2, 6, and 1, respectively.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloro-5-nitrobenzamide | 2-Nitrobenzamide |

| Molecular Formula | C₇H₅ClN₂O₃ | C₇H₅ClN₂O₃ | C₇H₆N₂O₃ |

| Molecular Weight | 200.58 g/mol | 200.58 g/mol [1] | 166.13 g/mol [2] |

| CAS Number | 107485-64-3 | 16588-15-1[1] | 610-15-1[2] |

| Appearance | Predicted: Crystalline solid | Not specified | Not specified |

| Melting Point | Not available | Not available | Not available |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols. | Not specified | Not specified |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic approach would start from the commercially available 2-chloro-6-nitrobenzoic acid. This starting material can be converted to the more reactive acyl chloride, which is then reacted with ammonia to yield the final product, this compound.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-6-nitrobenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-6-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-6-nitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-chloro-6-nitrobenzoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution or add a solution of concentrated ammonium hydroxide dropwise with vigorous stirring.

-

Continue the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (3H) in the range of 7.5-8.5 ppm. Two broad singlets for the amide protons (-CONH₂) in the range of 7.0-8.0 ppm. |

| ¹³C NMR | Carbonyl carbon (~165-170 ppm). Aromatic carbons (~120-150 ppm), including carbons attached to the chloro and nitro groups which would be deshielded. |

| IR (cm⁻¹) | N-H stretching of the amide group (~3400 and ~3200 cm⁻¹, two bands for primary amide). C=O stretching of the amide (~1680 cm⁻¹). N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹). C-Cl stretching (~750 cm⁻¹). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 200 and 202 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely show loss of NH₂, NO₂, and Cl. |

Potential Biological Activity and Mechanism of Action (Hypothetical)

Specific biological activity data for this compound is not currently available in the public domain. However, the benzamide scaffold, particularly when substituted with nitro and chloro groups, is present in many compounds with a wide range of biological activities.[3][4] Therefore, it is plausible that this compound could exhibit one or more of the following activities.

Potential Antimicrobial Activity

Nitroaromatic compounds are known for their antimicrobial properties.[4] The mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to form reactive nitrogen species. These radical species can induce cellular damage by reacting with DNA, proteins, and lipids, ultimately leading to cell death. The presence of the chloro group may further enhance this activity.

Potential Anticancer Activity

Several benzamide derivatives have been investigated as potential anticancer agents.[5] The proposed mechanisms are varied and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways. The nitro group can make the compound a substrate for nitroreductases, which are often overexpressed in hypoxic tumor environments, leading to targeted activation of the drug.

Hypothetical Signaling Pathway Inhibition

Based on the activities of related compounds, this compound could potentially modulate key cellular signaling pathways involved in inflammation and cancer. One such pathway is the NF-κB signaling cascade, which is a critical regulator of the inflammatory response and cell survival.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure. While specific experimental data regarding its synthesis, characterization, and biological activity are scarce in the public literature, its structural features suggest potential for further investigation. The presence of the nitrobenzamide core, a known pharmacophore, warrants exploration of its antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol for this compound.

-

Thoroughly characterizing the compound using modern spectroscopic and analytical techniques (NMR, IR, MS, and elemental analysis).

-

Screening the compound for a wide range of biological activities, including but not limited to, antimicrobial and anticancer assays.

-

If promising activity is identified, further studies should be conducted to elucidate its mechanism of action and to explore structure-activity relationships through the synthesis of related derivatives.

This in-depth guide, while highlighting the current knowledge gaps, provides a solid foundation and a theoretical framework for researchers and scientists interested in exploring the potential of this compound in drug discovery and development.

References

- 1. Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-6-nitrobenzamide molecular weight and formula

This document provides the chemical formula and molecular weight for 2-Chloro-6-nitrobenzamide, a substituted aromatic compound of interest in various research applications. The data presented is based on its structural isomer, 2-Chloro-5-nitrobenzamide, as they share the same atomic composition.

Chemical Properties

For researchers and drug development professionals, the fundamental properties of a molecule are critical for experimental design and data interpretation. As positional isomers, this compound and its counterparts (such as 2-chloro-5-nitrobenzamide) have identical atomic compositions, resulting in the same molecular formula and molecular weight.

The key quantitative data for this compound is summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₅ClN₂O₃ | [1][2] |

| Molecular Weight | 200.58 g/mol | [1][2] |

| Monoisotopic Mass | 199.9988697 Da | [2] |

Note: The experimental protocols for determining molecular weight and formula, such as mass spectrometry and elemental analysis, are standard foundational techniques in analytical chemistry and are not detailed here. No signaling pathways or complex experimental workflows are associated with these fundamental properties, therefore visualizations using DOT script are not applicable to this specific topic.

References

Synthesis pathway for 2-Chloro-6-nitrobenzamide from 2-chloro-6-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 2-Chloro-6-nitrobenzamide, starting from 2-chloro-6-nitrobenzoic acid. The described methodology is based on well-established principles of organic synthesis, focusing on a robust and widely applicable two-step process involving the formation of an acyl chloride intermediate followed by amidation. This document provides detailed experimental protocols, quantitative data expectations, and a visual representation of the synthesis pathway to support research and development activities.

Synthesis Pathway Overview

The conversion of 2-chloro-6-nitrobenzoic acid to this compound is most commonly achieved through a two-step process. The initial step involves the activation of the carboxylic acid functional group by converting it into a more reactive acyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂). The subsequent step involves the reaction of the newly formed acyl chloride with an ammonia source, typically aqueous ammonium hydroxide, to yield the desired amide. This method is favored for its high efficiency and the relative ease of purification of the final product.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from 2-chloro-6-nitrobenzoic acid. The data is based on analogous reactions and represents expected outcomes under optimized conditions.

| Parameter | Value |

| Starting Material | 2-Chloro-6-nitrobenzoic acid |

| Final Product | This compound |

| Molecular Formula | C₇H₅ClN₂O₃ |

| Molecular Weight | 200.58 g/mol |

| Reaction Type | Acyl Chloride Formation followed by Amidation |

| Activating Agent | Thionyl Chloride (SOCl₂) |

| Ammonia Source | Concentrated Ammonium Hydroxide (NH₄OH) |

| Solvent (Step 1) | Toluene or Dichloromethane (DCM) |

| Reaction Temperature (Step 1) | Reflux (e.g., 80-90°C for toluene) |

| Reaction Temperature (Step 2) | 0°C to room temperature |

| Typical Yield | >85% |

| Purity (Typical) | >98% (after recrystallization) |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-chloro-6-nitrobenzoic acid.

Materials and Equipment:

-

2-chloro-6-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2-Chloro-6-nitrobenzoyl chloride

-

In a fume hood, add 2-chloro-6-nitrobenzoic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous toluene (approximately 5-10 mL per gram of starting material) to the flask.

-

Carefully add thionyl chloride (2.0 eq) to the suspension.

-

Fit the flask with a reflux condenser and a drying tube containing calcium chloride.

-

Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.

-

Maintain reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by observing the dissolution of the solid starting material.

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-6-nitrobenzoyl chloride, a yellowish solid, can be used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Cool the flask containing the crude 2-chloro-6-nitrobenzoyl chloride in an ice bath.

-

Slowly and carefully add concentrated ammonium hydroxide (a sufficient excess) to the flask with vigorous stirring. Caution: This reaction is exothermic and will generate fumes. Perform this step in a well-ventilated fume hood.

-

Continue stirring the mixture in the ice bath for 30-60 minutes. A precipitate of this compound will form.

-

Allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any remaining salts.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final this compound as a solid.

-

Dry the purified product under vacuum.

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound from 2-chloro-6-nitrobenzoic acid.

Caption: Reaction scheme for the synthesis of this compound.

An In-depth Technical Guide to 2-Chloro-6-nitrobenzamide: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Quantitative data for 2-Chloro-6-nitrobenzamide is not available. However, the table below presents the physicochemical properties of structurally similar compounds to provide a comparative reference.

| Property | 2-Chloro-6-nitrobenzaldehyde[3][4][5] | 2-Chloro-6-nitrobenzoic acid[6] | 2-Chloro-5-nitrobenzamide[7] | 2-Nitrobenzamide[8] |

| CAS Number | 6361-22-4 | 5344-49-0 | 16588-15-1 | 610-15-1 |

| Molecular Formula | C₇H₄ClNO₃ | C₇H₄ClNO₄ | C₇H₅ClN₂O₃ | C₇H₆N₂O₃ |

| Molecular Weight ( g/mol ) | 185.56 | 201.56 | 200.58 | 166.13 |

| Melting Point (°C) | 69 - 71 | Not available | Not available | 174-178 |

| Boiling Point (°C) | Not available | Not available | Not available | 317 |

| Appearance | White or brown powder or chunks | Not available | Not available | Not available |

Synthesis of this compound and Derivatives

The synthesis of this compound can be inferred from standard organic chemistry reactions. A plausible synthetic route would involve the amidation of 2-chloro-6-nitrobenzoic acid. Furthermore, the resulting this compound can serve as a scaffold for creating a diverse library of derivatives through nucleophilic substitution at the chloro position.[2][9]

This protocol describes a general method for the synthesis of a library of N-substituted derivatives from a precursor like N-(2-chloroacetyl)-3-nitrobenzamide, which is analogous to the reactivity expected from this compound.[10]

Materials:

-

N-(2-chloroacetyl)-3-nitrobenzamide (1.0 eq)

-

A library of primary or secondary amines (1.1 eq)

-

Triethylamine (Et₃N)

-

Anhydrous Dioxane

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-(2-chloroacetyl)-3-nitrobenzamide in anhydrous dioxane.

-

Add the desired amine to the solution.[10]

-

Add triethylamine to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).[10]

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[10]

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.[10]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure N-substituted derivative.[10]

Caption: Synthetic workflow for this compound and its derivatives.

Potential Biological Activities and Applications

While no specific biological data for this compound has been published, its structural motifs are present in compounds with a range of biological activities.[11] The chloroacetyl group can act as an electrophile, enabling covalent modification of target proteins, a strategy used in designing irreversible inhibitors.[1][12] The nitrobenzamide scaffold is found in molecules with antimicrobial, anticancer, and anti-inflammatory properties.[1][11]

Antimicrobial Activity: Nitroaromatic compounds are known to have antimicrobial effects. Their mechanism often involves the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular components.[13] Derivatives of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide have shown moderate to high antibacterial activity.[13]

Anticancer Activity: The chloroacetamide moiety is a known pharmacophore in anticancer drug design.[11] The potential for this compound derivatives to act as covalent inhibitors of enzymes crucial for cancer cell proliferation, such as glutathione S-transferases (GSTs), makes them promising candidates for anticancer drug development.[1]

Enzyme Inhibition: The electrophilic nature of the chloroacetyl group makes compounds like this compound potential irreversible inhibitors of enzymes with nucleophilic residues (e.g., cysteine) in their active sites.[1] For example, related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been shown to inhibit α-glucosidase and α-amylase, suggesting potential applications in managing diabetes.[1][10]

| Compound Class | Biological Activity | Potential Application |

| Nitrobenzamide derivatives | Antimicrobial | Development of new antibiotics[11] |

| Chloroacetamide derivatives | Anticancer | Targeted covalent inhibitors for cancer therapy[1][11] |

| Nitrobenzamide derivatives | Anti-inflammatory | Modulation of inflammatory pathways[11] |

| Substituted nitrobenzamides | Enzyme Inhibition (α-glucosidase, α-amylase) | Management of diabetes[1] |

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of compounds like this compound and its derivatives.

This protocol assesses the cytotoxic effects of a compound on a cancer cell line.[12]

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

96-well plate

-

This compound derivative dissolved in DMSO

-

Resazurin-based viability reagent

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[12]

-

Prepare serial dilutions of the test compound in the complete medium.

-

Replace the medium in the wells with the compound dilutions and include a vehicle control (DMSO).[12]

-

Incubate the plate for 72 hours.[12]

-

Add the resazurin-based viability reagent to each well and incubate for 2-4 hours.[12]

-

Measure the fluorescence or absorbance to determine cell viability.

This protocol determines the inhibitory activity of a compound against α-glucosidase.[10]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

100 mM phosphate buffer (pH 6.8)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM)

-

Test compound dissolved in DMSO

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃) solution (0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 10 µL of the test compound solution at various concentrations to a 96-well microplate.[10]

-

Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.[10]

-

Initiate the reaction by adding 50 µL of the pNPG solution and incubate for a further 20 minutes at 37°C.[10]

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance at 405 nm.

This workflow outlines a general procedure for identifying the protein targets of a covalent inhibitor.[12]

Caption: General proteomics workflow for identifying protein targets.

Hypothetical Signaling Pathway Modulation

Based on the activities of related compounds, derivatives of this compound could potentially modulate inflammatory signaling pathways such as the NF-κB pathway.[2] Covalent inhibition of a key kinase in this pathway could lead to a downstream anti-inflammatory response.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 147750010 [thermofisher.com]

- 6. 2-Chloro-6-nitrobenzoic acid | C7H4ClNO4 | CID 79287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Spectral Data Analysis of 2-Chloro-6-nitrobenzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-6-nitrobenzamide, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Summary of Spectral Data

The following tables summarize the predicted spectral data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 7.8 | m | 3H | Aromatic Protons |

| ~7.6 | br s | 2H | Amide Protons (-CONH₂) |

Note: Predicted chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~148 | C-NO₂ |

| ~135 | C-Cl |

| ~133 | Aromatic CH |

| ~130 | Aromatic CH |

| ~125 | Aromatic C-C(O)NH₂ |

| ~124 | Aromatic CH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | N-H Bend (Amide II) |

| ~1530 | Strong | N-O Asymmetric Stretch (Nitro) |

| ~1350 | Strong | N-O Symmetric Stretch (Nitro) |

| ~780 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | High | [M]⁺ (Molecular Ion) |

| 184/186 | Moderate | [M-NH₂]⁺ |

| 154/156 | Moderate | [M-NO₂]⁺ |

| 138 | Moderate | [M-NH₂-Cl]⁺ |

| 110 | High | [C₆H₄Cl]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be noted, as it can influence chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Gas Chromatography:

-

Inject the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the compound from any impurities.

-

Employ a temperature program to ensure elution of the compound.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the EI source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated, showing the relative abundance of the different fragment ions.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Experimental workflow for obtaining spectral data.

Potential Biological Activities of Nitrobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzamide derivatives are a class of organic compounds that have emerged as a significant area of interest in medicinal chemistry due to their wide spectrum of biological activities. The presence of a nitro group on the benzamide scaffold imparts unique electronic properties that can modulate the molecule's interaction with various biological targets. This technical guide provides a comprehensive overview of the multifaceted biological potential of nitrobenzamide derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising field.

Anticancer Activity

Nitrobenzamide derivatives have demonstrated considerable potential as anticancer agents, primarily through the inhibition of key enzymes involved in DNA repair and cell division, as well as the induction of apoptosis.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Certain nitrobenzamide derivatives have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks.[1] By inhibiting PARP in cancer cells that already have deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), these compounds can lead to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.[1][2]

| Compound | Target | IC50 (nM) | Cell Line |

| 3-Nitrobenzamide | PARP-1 | 3300 | Cell-free |

| 4-Iodo-3-nitrobenzamide | PARP-1 | - | - |

Data sourced from multiple studies.[3]

Tubulin Polymerization Inhibition

Another important anticancer mechanism of some nitrobenzamide derivatives is the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption can lead to cell cycle arrest and apoptosis.[5][6]

| Compound | Cancer Cell Line | IC50 (nM) |

| 20b | A549 (Lung) | 12 |

| 20b | HCT116 (Colon) | 15 |

| 20b | MCF-7 (Breast) | 27 |

| 20b | K562 (Leukemia) | 13 |

Data for N-benzylbenzamide derivative 20b.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of nitrobenzamide derivatives on cancer cell lines.

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the nitrobenzamide derivative in the culture medium.

-

The existing medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the test compound. A vehicle control (e.g., DMSO) should be included.[8]

-

The plate is incubated for 48-72 hours.[8]

-

-

MTT Assay:

-

Data Analysis:

Antimicrobial Activity

Nitrobenzamide derivatives have shown significant promise as antimicrobial agents, with activity against a range of bacteria, including mycobacteria.

Antimycobacterial Activity

Several nitrobenzamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[9] The mechanism of action for some of these compounds is believed to involve the inhibition of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.[9]

| Compound Series | N-alkyl Chain Length | MIC (ng/mL) |

| 3,5-dinitro | C4-C16 | 16 - >2000 |

| 3-nitro-5-trifluoromethyl | C4-C16 | 16 - >2000 |

Data for N-alkyl nitrobenzamides against M. tuberculosis.[9]

General Antibacterial and Antifungal Activity

Derivatives of 4-nitrobenzamide have also been synthesized and shown to possess broader antibacterial and antifungal activities.[10][11]

This protocol is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum:

-

A standardized microbial inoculum (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism.[12]

-

-

Serial Dilution:

-

Inoculation and Incubation:

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

-

Anti-inflammatory Activity

Nitrobenzamide derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB.[14][15]

Inhibition of Pro-inflammatory Mediators

Certain nitro-substituted benzamides have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[15]

| Compound | Assay | IC50 (µM) |

| Compound 5 | NO Production Inhibition | 3.7 |

| Compound 6 | NO Production Inhibition | 5.3 |

Data for nitro-substituted benzamide derivatives in LPS-stimulated RAW264.7 macrophages.[15]

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of some benzamides are attributed to their ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.[18]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide production in LPS-stimulated macrophages.

-

Cell Culture:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.[19]

-

-

Compound Treatment and Stimulation:

-

Griess Assay:

-

The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[19]

-

-

Data Analysis:

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[19]

-

Conclusion

Nitrobenzamide derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-supported by the existing literature. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of novel nitrobenzamide derivatives is warranted to fully realize their therapeutic potential.

References

- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 2. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpbs.com [ijpbs.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 18. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Navigating the Data Gap: GHS Hazard and Safety Profile of 2-Chloro-6-nitrobenzamide and Structurally Related Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard and safety information for 2-Chloro-6-nitrobenzamide. However, a comprehensive search of publicly available safety data sheets (SDS) and chemical databases reveals a significant data gap for this specific compound. There is no readily accessible, specific toxicological or GHS classification data for this compound.

In light of this, this document provides a detailed analysis of structurally related compounds to infer potential hazards. The information presented herein is intended to guide researchers in preliminary safety assessments and to underscore the necessity of empirical testing for any new or uncharacterized compound. The primary focus is on isomers and analogues, including 2-chloro-4-nitrobenzamide and 2-chloro-5-nitrobenzamide, for which GHS data is available. All quantitative data from related compounds is summarized in structured tables for comparative analysis.

Introduction: The Challenge of Uncharacterized Compounds

In drug discovery and chemical research, scientists frequently synthesize or handle novel compounds for which complete hazard information is not yet established. This compound is an example of such a molecule. While its structure—a chlorinated and nitrated aromatic amide—suggests potential biological activity and associated hazards, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach. This guide provides a framework for evaluating potential risks by examining available data on closely related chemical structures.

GHS Hazard Profile of Structurally Related Compounds

Due to the lack of specific data for this compound, the GHS classifications for its isomers and related molecules are presented below. These classifications are based on aggregated data from multiple sources and should be used as a preliminary guide to the potential hazards of this compound.

Table 1: GHS Hazard Classification for Compounds Structurally Related to this compound

| Compound | GHS Pictogram(s) | Signal Word | Hazard Statements | Hazard Class and Category |

| 2-Chloro-5-nitrobenzamide | Irritant | Warning | H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation | Skin Irrit. 2 (11.4%)Skin Sens. 1 (88.6%)Eye Irrit. 2A (100%)STOT SE 3 (11.4%)[1] |

| 2-Chloro-4-nitrobenzamide | Warning | Warning | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Acute Oral Toxicity, Category 4Skin Irritation, Category 2Serious Eye Irritation, Category 2Specific target organ toxicity (single exposure), Category 3 |

| 2-Nitrobenzamide | Irritant | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Acute Tox. 4 (Oral)Skin Irrit. 2Eye Irrit. 2ASTOT SE 3 |

| 1-Chloro-2-nitrobenzene | Toxic, Health Hazard, Environmental Hazard | Danger | H301 + H311: Toxic if swallowed or in contact with skinH351: Suspected of causing cancerH411: Toxic to aquatic life with long lasting effects | Acute Tox. 3 (Oral)Acute Tox. 3 (Dermal)Carc. 2Aquatic Chronic 2 |

Note: The percentage values for 2-Chloro-5-nitrobenzamide indicate the notified classification ratio from companies that provide hazard codes to the ECHA C&L Inventory.[1]

Quantitative Toxicological Data from Analogs

Limited quantitative toxicological data is available for closely related compounds. This information is crucial for understanding the potential potency of these hazards.

Table 2: Acute Toxicity Data for a Related Compound

| Compound | Test | Species | Route | Value |

| 1-Chloro-2-nitrobenzene | LD50 | Rat | Oral | 268 mg/kg |

| LD50 | Rabbit | Dermal | 400 mg/kg |

Inferred Hazards and Recommended Precautions for this compound

Based on the data from related compounds, this compound should be handled as a hazardous substance. The following potential hazards should be assumed until empirical data is available:

-

Acute Toxicity: Potential for harm if swallowed or in contact with skin.

-

Skin and Eye Irritation: Likely to cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

-

Sensitization: Potential to cause an allergic skin reaction.

-

Chronic Effects: The presence of a nitroaromatic group suggests that the potential for long-term effects, such as carcinogenicity, should not be disregarded without specific data.

Experimental Protocols for Hazard Assessment

When a new chemical entity like this compound is synthesized, a series of standard toxicological and safety assays are typically performed to establish its hazard profile. The methodologies for key initial assessments would include:

Protocol 1: Acute Oral Toxicity (OECD TG 423)

-

Objective: To determine the acute oral toxicity of the test substance.

-

Methodology: A stepwise procedure with the use of a limited number of animals (typically rats). A starting dose is administered to a small group of animals.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered orally by gavage.

-

Animals are observed for signs of toxicity and mortality over a 14-day period.

-

The outcome of the first group determines the dose for the subsequent group (if necessary).

-

-

Endpoint: The LD50 (Lethal Dose, 50%) is estimated, and the GHS classification for acute oral toxicity is determined.

Protocol 2: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

-

Objective: To assess the skin irritation potential of a substance.

-

Methodology: An in vitro method using a reconstructed human epidermis model.

-

Procedure:

-

The test substance is applied topically to the surface of the skin tissue model.

-

Following a defined exposure period, the substance is removed by rinsing.

-

The viability of the skin cells is measured, typically using an MTT assay.

-

-

Endpoint: A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Logical Workflow for GHS Classification

The process of assigning GHS hazard classifications is a logical workflow that integrates data from various sources. The following diagram illustrates this process.

References

The Role of 2-Chloro-6-nitrobenzamide as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-nitrobenzamide is a valuable, yet specialized, chemical intermediate. Its unique structural features—a chlorinated aromatic ring, a nitro group, and an amide functional group—provide a versatile platform for the synthesis of a wide array of complex organic molecules. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring, making it a key building block in the development of novel pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of the synthesis, reactions, and potential applications of this compound and closely related analogues, offering insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented below. This data is essential for designing and executing chemical reactions, as well as for the purification and characterization of resulting products.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| This compound | C₇H₅ClN₂O₃ | 200.58 | Not available | Not available | Not available |

| 2-Chloro-5-nitrobenzamide | C₇H₅ClN₂O₃ | 200.58[1] | Not available | Not available | 16588-15-1[1] |

| 2-Nitrobenzamide | C₇H₆N₂O₃ | 166.13[2] | 174-178 | Not available | 610-15-1[2] |

| 2-Chloro-6-nitrobenzaldehyde | C₇H₄ClNO₃ | 185.56[3] | 69-71[3] | White or brown powder or chunks[3] | 6361-22-4[3] |

| N-(2-chloroacetyl)-3-nitrobenzamide | C₉H₇ClN₂O₄ | Not available | Not available | Off-white or pale yellow solid[4] | Not available |

Synthesis of Substituted Nitrobenzamides

The synthesis of substituted nitrobenzamides can be achieved through various synthetic routes. A common approach involves the acylation of a corresponding aniline or the amidation of a benzoic acid derivative.

General Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide

A two-step synthesis for a related compound, N-(2-chloroacetyl)-3-nitrobenzamide, is illustrative of the general strategies employed for preparing such molecules.[4]

Part 1: Synthesis of 3-Nitrobenzamide

-

Reaction Setup : 3-nitrobenzoic acid is suspended in toluene in a round-bottom flask.[4]

-

Acyl Chloride Formation : Thionyl chloride is carefully added, and the mixture is heated to reflux for 2-3 hours until the evolution of HCl and SO₂ gas ceases.[4]

-

Work-up : The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield 3-nitrobenzoyl chloride.

-

Amidation : The crude 3-nitrobenzoyl chloride is dissolved in a suitable solvent and reacted with an ammonia source to produce 3-nitrobenzamide.

Part 2: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide

-

Reaction Setup : 3-nitrobenzamide is suspended in anhydrous THF under an inert atmosphere and cooled to 0°C.[4]

-

Base Addition : A non-nucleophilic base, such as triethylamine, is slowly added to the suspension.[4]

-

N-Chloroacetylation : A solution of chloroacetyl chloride in anhydrous THF is added dropwise, maintaining the temperature below 5°C.[4]

-

Reaction Progression : The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature for an additional 3-6 hours.[4]

-

Work-up and Purification : The reaction mixture is poured into cold water to precipitate the product. The solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization or silica gel column chromatography.[4]

Caption: Synthetic workflow for N-(2-chloroacetyl)-3-nitrobenzamide.

Reactions of this compound as a Chemical Intermediate

The reactivity of this compound is dictated by its functional groups. The amide can undergo hydrolysis or reduction. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro and chloro groups. The nitro group itself can be reduced to an amine, opening up a plethora of subsequent chemical transformations.

Nucleophilic Aromatic Substitution

The chloro substituent on the aromatic ring is susceptible to displacement by various nucleophiles. This reaction is a cornerstone for introducing diverse functionalities to the benzamide scaffold.

Experimental Protocol for Nucleophilic Substitution on a Related Chloro-nitroaromatic Compound:

A general procedure for the nucleophilic substitution of a chloro group on a nitro-activated aromatic ring using an amine is as follows:

-

Reaction Setup : Dissolve the chloro-nitroaromatic compound (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile in a sealed reaction vial.[5]

-

Addition of Nucleophile and Base : Add the desired primary or secondary amine (1.1 equivalents) and a base such as potassium carbonate or diisopropylethylamine (2 equivalents).[5]

-

Reaction Conditions : Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[5]

-

Work-up : After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.[5]

-

Purification : The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Caption: Experimental workflow for nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which is a key transformation for building more complex molecules, particularly in the synthesis of heterocyclic compounds.

Experimental Protocol for Catalytic Hydrogenation of a Related Nitroaromatic Compound:

The reduction of a nitro group to an amine can be effectively achieved through catalytic hydrogenation.[6]

-

Reactor Preparation : A high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas like nitrogen.[6]

-

Charging the Reactor : The nitroaromatic compound is added to the reactor, followed by a suitable solvent such as methanol.[6]

-

Catalyst Addition : A catalyst, typically 5% Palladium on Carbon (Pd/C), is carefully added to the reaction mixture.[6]

-

Hydrogenation : The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at a set temperature until hydrogen uptake ceases.

-

Reaction Work-up : The reactor is cooled, and the excess hydrogen gas is vented. The mixture is then purged with nitrogen.[6]

-

Catalyst Filtration : The reaction mixture is filtered through a pad of Celite® to remove the catalyst.[6]

-

Solvent Removal : The filtrate is concentrated under reduced pressure to yield the amine product.[6]

Applications in Medicinal Chemistry and Drug Development

Substituted benzamides are a prominent class of compounds with a wide range of biological activities. The chloro and nitro functionalities on the benzamide scaffold serve as important handles for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Derivatives of similar structures have shown promise in targeting key biological pathways implicated in various diseases.[5]

For instance, certain benzamide derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), which are significant targets in cancer and inflammation research.[5] Furthermore, related compounds have been explored for their potential to modulate signaling pathways such as NF-κB and nitric oxide pathways, which are involved in inflammatory responses.[5]

The general structure of this compound makes it an attractive starting point for generating libraries of diverse compounds for biological screening. The reactive sites on the molecule allow for the systematic introduction of various chemical moieties to explore structure-activity relationships (SAR).

Caption: Drug discovery workflow utilizing a core scaffold.

Conclusion

While specific, detailed experimental data for this compound is not extensively available in the public domain, the chemistry of closely related analogues provides a strong foundation for understanding its potential as a versatile chemical intermediate. The strategic placement of the chloro, nitro, and amide groups offers multiple avenues for synthetic elaboration, making it a valuable building block for the creation of novel and complex molecules. Researchers in drug discovery and organic synthesis can leverage the reactivity of this and similar scaffolds to generate diverse chemical libraries for biological screening, ultimately contributing to the development of new therapeutic agents. Further research into the specific reactions and applications of this compound is warranted to fully exploit its synthetic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-nitrobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-chloro-6-nitrobenzamide derivatives, valuable scaffolds in medicinal chemistry. This document outlines detailed synthetic protocols, presents key quantitative data, and discusses the potential applications of these compounds, particularly as enzyme inhibitors in therapeutic areas such as oncology.

Introduction

This compound derivatives are a class of organic compounds that have garnered interest in drug discovery due to their versatile chemical nature and potential biological activities. The presence of the chloro and nitro groups on the aromatic ring, combined with the modifiable benzamide moiety, allows for the creation of a diverse library of molecules. These derivatives have been explored for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Their synthesis is typically achieved through the amidation of 2-chloro-6-nitrobenzoic acid or its activated derivatives.

Synthetic Protocols

The synthesis of this compound derivatives primarily involves two key stages: the preparation of the starting material, 2-chloro-6-nitrobenzoic acid, and its subsequent conversion to the desired amide.

Part 1: Synthesis of 2-Chloro-6-nitrobenzoic Acid

2-Chloro-6-nitrobenzoic acid can be synthesized via the oxidation of 2-chloro-6-nitrotoluene.

Experimental Protocol:

-

A mixture of 2-chloro-6-nitrotoluene (0.453 mol), potassium permanganate (1.2 mol), 1 N potassium hydroxide (500 ml), and water (4 liters) is heated to 100°C for 8.5 hours.[1]

-

After standing overnight, an additional portion of potassium permanganate (0.16 mol) is added, and the mixture is heated for another 2.5 hours at 100°C.[1]

-

Unreacted starting material is removed by steam distillation.[1]

-

The remaining reaction solution is filtered, and the filtrate is concentrated by evaporation.[1]

-

The concentrated solution is acidified with hydrochloric acid to precipitate the product.[1]

-

The precipitate is filtered and dried to yield 2-chloro-6-nitrobenzoic acid.[1]

Part 2: Synthesis of N-Substituted this compound Derivatives

The conversion of 2-chloro-6-nitrobenzoic acid to its corresponding amides can be efficiently achieved via an acid chloride intermediate using thionyl chloride.

General Experimental Protocol:

-

Formation of 2-Chloro-6-nitrobenzoyl Chloride: In a round-bottom flask, suspend 2-chloro-6-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene. Add thionyl chloride (2.0 eq) dropwise.

-

Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-6-nitrobenzoyl chloride, which can be used in the next step without further purification.

-

Amide Formation: Dissolve the crude 2-chloro-6-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes the synthesis of various N-substituted benzamide derivatives from their corresponding benzoic acids and amines, illustrating typical yields and reaction conditions.

| Starting Carboxylic Acid | Amine | Coupling Method | Solvent | Reaction Time | Yield (%) | Reference |

| 2-Chlorobenzoic acid | 4-Nitroaniline | EDCI, DMAP | Dichloromethane | 16 h | 60 | [2] |

| Benzoic acid | Diethylamine | Thionyl chloride, Et3N | Dichloromethane | 5 min | 86 | [3] |

| 3-Bromo-5-nitrobenzoic acid | Various amines | Thionyl chloride | Solvent-free | 2-4 h | Good | [4] |

| 4-Aminobenzoic acid | Substituted benzoyl chlorides | Na2CO3 | THF | 6-12 h | 70-85 |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the two-part synthesis of N-substituted this compound derivatives.

Potential Signaling Pathway Inhibition: PARP Inhibition

This compound derivatives, by analogy to other benzamide-containing molecules, may act as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality.

Caption: Proposed mechanism of action via PARP inhibition leading to synthetic lethality in cancer cells with deficient homologous recombination repair.

References

- 1. WO2007144639A1 - 2 -oxybenzamide derivatives as parp inhibitors - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Role of 2-Chloro-6-nitrobenzamide as a Key Intermediate in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-nitrobenzamide is a pivotal chemical intermediate in the landscape of pharmaceutical development. Its unique structural arrangement, featuring a chlorinated and nitrated benzene ring coupled with an amide functional group, renders it a versatile building block for the synthesis of a variety of complex, biologically active molecules. The primary application of this compound in drug discovery lies in its role as a precursor to 2-amino-6-chlorobenzamide through the selective reduction of its nitro group. This transformation unlocks a pathway to a scaffold that is central to the development of targeted therapies, including kinase inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of modern cancer treatment. This document provides a detailed overview of the application of this compound, including experimental protocols for its conversion to a key pharmaceutical intermediate and its subsequent elaboration into advanced drug precursors.

From Intermediate to Active Scaffolds: The Synthetic Pathway

The journey of this compound in pharmaceutical synthesis is primarily centered on its conversion to 2-amino-6-chlorobenzamide. The presence of the amino group in the latter is crucial for subsequent chemical modifications that lead to the final drug molecule.

Caption: Synthetic workflow from this compound to bioactive scaffolds.

Application in the Synthesis of Kinase Inhibitors: The Case of Dasatinib

A significant application of the 2-aminobenzamide scaffold, derivable from this compound, is in the synthesis of kinase inhibitors. These drugs target specific protein kinases, enzymes that are often overactive in cancer cells. While a direct synthesis of the anticancer drug Dasatinib from 2-amino-6-chlorobenzamide is not the most commonly cited route, the core structure of a key Dasatinib intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, shares significant structural similarity with derivatives of 2-aminobenzamides, highlighting the importance of this class of compounds in the design of such inhibitors. The synthesis of Dasatinib and its derivatives often involves the construction of a 2-aminothiazole-5-carboxamide core.

Application in the Synthesis of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer drugs that are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Novel benzamide derivatives have been designed and synthesized as potent PARP-1 inhibitors.[1] The 2-aminobenzamide structure serves as a key pharmacophore in many existing PARP inhibitors.[1] The amino group of 2-amino-6-chlorobenzamide provides a reactive handle for the construction of more complex molecules that can fit into the active site of the PARP enzyme.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Amino-6-chlorobenzamide

This protocol describes the chemical reduction of the nitro group of this compound to an amino group using iron in the presence of an acid, a common and efficient method.

Materials:

-

This compound

-

Iron powder (<325 mesh)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Filtration apparatus (e.g., Buchner funnel with diatomaceous earth)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 equivalent) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).

-

Addition of Reagents: Add iron powder (typically 3-5 equivalents) and a catalytic amount of glacial acetic acid to the suspension.

-

Reaction: Heat the reaction mixture to 70-90°C and maintain this temperature for 2-6 hours, with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then concentrate it in vacuo to obtain the crude 2-amino-6-chlorobenzamide.[2]

-

-

Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Product | 2-Amino-6-chlorobenzamide |

| Reducing Agent | Iron Powder |

| Solvent | Ethanol/Water |

| Reaction Temperature | 70-90°C |

| Reaction Time | 2-6 hours |

| Typical Yield | >80% (dependent on specific conditions) |

Protocol 2: General Synthesis of N-Substituted-2-aminobenzamide Derivatives

This protocol outlines a general method for the derivatization of 2-aminobenzamides, which can be adapted for the synthesis of libraries of potential bioactive molecules.

Materials:

-

2-Amino-6-chlorobenzamide (or other 2-aminobenzamide derivative)

-

Appropriate electrophile (e.g., acyl chloride, sulfonyl chloride, isocyanate)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-6-chlorobenzamide (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Electrophile: Cool the reaction mixture to 0°C in an ice bath. Slowly add the electrophile (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up:

-

Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (if a basic workup is used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography or recrystallization.

Caption: Experimental workflow for the synthesis and derivatization of 2-amino-6-chlorobenzamide.

Conclusion

This compound is a valuable starting material in pharmaceutical synthesis, primarily serving as a stable precursor to the more reactive 2-amino-6-chlorobenzamide. This transformation opens the door to a wide array of bioactive molecules, with significant potential in the development of targeted therapies for cancer and other diseases. The protocols provided herein offer a foundational guide for researchers to utilize this important intermediate in their drug discovery and development efforts. The versatility of the resulting 2-aminobenzamide scaffold ensures that this compound will continue to be a relevant building block in medicinal chemistry.

References

Application Notes and Protocols: Leveraging 2-Chloro-6-nitrobenzamide for the Generation of Novel Compound Libraries for High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Chloro-6-nitrobenzamide as a versatile starting scaffold for the synthesis of diverse compound libraries. The protocols outlined below are designed for researchers in drug discovery and medicinal chemistry, offering detailed methodologies for library creation and subsequent screening to identify novel bioactive molecules.

Introduction

This compound is an attractive starting point for the construction of compound libraries due to its inherent chemical functionalities. The presence of a reactive chlorine atom ortho to a strongly electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, allowing for the introduction of a wide array of chemical moieties. The benzamide core itself is a common motif in many biologically active compounds. This combination of features enables the generation of libraries with significant chemical diversity, increasing the probability of identifying hit compounds in high-throughput screening (HTS) campaigns.

Key Applications

Libraries derived from this compound can be screened against a variety of biological targets to identify novel therapeutics in several key areas:

-

Anticancer: The nitrobenzamide scaffold is present in molecules with demonstrated anti-tumor activity. Derivatives can be evaluated for their ability to inhibit cancer cell proliferation or to target specific enzymes involved in cancer progression, such as kinases or histone deacetylases (HDACs).[1][2]

-

Antimicrobial: The inclusion of chloro and nitro functional groups has been associated with antimicrobial properties.[1][2][3][4][5] Compound libraries can be screened against a panel of pathogenic bacteria and fungi to discover new anti-infective agents.

-

Anti-inflammatory: Certain benzamide derivatives have been shown to modulate inflammatory pathways.[1][6] Libraries can be used in assays to identify inhibitors of key inflammatory targets.

Experimental Protocols

Protocol 1: Parallel Synthesis of a 96-Well Compound Library from this compound

This protocol describes the parallel synthesis of a diverse library of N-substituted-6-nitrobenzamides via nucleophilic aromatic substitution in a 96-well format.

Materials:

-

This compound

-

A diverse set of primary and secondary amines (e.g., anilines, benzylamines, piperidines, morpholines)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

96-well reaction blocks with sealing mats

-

Automated liquid handler (optional, for high-throughput setup)

-

Inert atmosphere (Nitrogen or Argon)

-

Analytical and preparative HPLC-MS

Procedure:

-

Preparation of Reagent Stocks:

-

Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).

-

Prepare a plate of diverse amines (e.g., 0.3 M in anhydrous DMF) in a 96-well format.

-

Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.6 M).

-

-

Reaction Setup:

-

To each well of a 96-well reaction block, add the this compound stock solution (e.g., 100 µL, 0.02 mmol).

-

To each well, add the corresponding amine solution from the amine plate (e.g., 100 µL, 0.03 mmol).

-

Add the DIPEA stock solution to each well (e.g., 100 µL, 0.06 mmol).

-

-

Reaction and Work-up:

-

Seal the reaction block securely with a sealing mat.

-

Heat the reaction block to 80-100°C and shake for 12-24 hours.

-